molecular formula C5H10O2S B129965 Ethyl 3-mercaptopropionate CAS No. 5466-06-8

Ethyl 3-mercaptopropionate

Cat. No. B129965
CAS RN: 5466-06-8
M. Wt: 134.2 g/mol
InChI Key: CJQWLNNCQIHKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-mercaptopropionate, also known as Ethyl 3-mercaptopropanoate or Ethyl 3-sulfanylpropanoate, is a carboxylic ester . It has a molecular formula of C5H10O2S and a molecular weight of 134.20 g/mol .


Synthesis Analysis

Ethyl 3-mercaptopropionate can be synthesized through a reaction involving 3-mercaptopropionic acid and ethanol. The molar ratio of 3-mercaptopropionic acid and ethanol is controlled to be 1:4. The reaction is carried out at 80°C with a residence time of 40 seconds. After the reaction, the liquid is left to stand for stratification. The upper layer reaction liquid is distilled and separated to obtain Ethyl 3-mercaptopropionate. The calculated yield of this process is 94.2% .


Molecular Structure Analysis

The IUPAC name for Ethyl 3-mercaptopropionate is ethyl 3-sulfanylpropanoate . The InChI string is InChI=1S/C5H10O2S/c1-2-7-5(6)3-4-8/h8H,2-4H2,1H3 and the Canonical SMILES string is CCOC(=O)CCS .


Physical And Chemical Properties Analysis

Ethyl 3-mercaptopropionate has a refractive index of n20/D 1.457 (lit.), a boiling point of 75-76 °C/10 mmHg (lit.), and a density of 1.059 g/mL at 20 °C (lit.) .

Scientific Research Applications

C5H10O2S C_5H_{10}O_2S C5​H10​O2​S

and a molecular weight of 134.20 g/mol . It has a wide range of applications across various fields of scientific research. Below, I have detailed six unique applications, each within its own dedicated section.

Medicine: Antimicrobial and Therapeutic Agent Synthesis

EMP is utilized in the synthesis of antimicrobial agents due to its sulfur-containing functional group, which can interact with bacterial enzymes and inhibit their activity. It’s also used in the development of therapeutic agents where the thiol group of EMP can form disulfide bridges, a common structural feature in many drugs .

Agriculture: Pesticide and Fertilizer Development

In agriculture, EMP serves as a building block for the synthesis of pesticides and fertilizers. Its reactivity with other organic compounds allows for the creation of products that can control pests and provide essential nutrients to crops .

Food Industry: Flavoring and Fragrance Agent

EMP is recognized by the Flavor and Extract Manufacturers Association (FEMA) and is used as a flavoring agent due to its ability to impart a savory taste. It’s also used in the fragrance industry for its unique sulfurous odor, contributing to the complexity of aromas .

Environmental Science: Pollutant Treatment

The compound’s reactivity with pollutants makes it valuable in environmental science. EMP can be used to neutralize or transform harmful substances, aiding in the treatment of industrial waste and environmental remediation efforts .

Materials Science: Polymer and Resin Production

EMP is instrumental in the production of polymers and resins. It acts as a cross-linking agent, providing stability and durability to materials. This application is crucial in the development of high-performance plastics and coatings .

Chemical Synthesis: Intermediate for Organic Reactions

In chemical synthesis, EMP is a key intermediate. It’s used in the preparation of pharmaceutical intermediates, electronic chemicals, and as a stabilizer for polyvinyl chloride. Additionally, it serves as an antioxidant, catalyst, and biochemical reagent in various synthetic pathways .

Safety And Hazards

Ethyl 3-mercaptopropionate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system . It is recommended to avoid contact with skin, eyes, and clothing, avoid breathing vapors or spray mist, and handle it in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

ethyl 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-2-7-5(6)3-4-8/h8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQWLNNCQIHKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063922
Record name Ethyl 3-mercaptopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS], clear liquid
Record name Ethyl 3-mercaptopropionate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20704
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Ethyl 3-mercaptopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1105/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

75.00 to 76.00 °C. @ 10.00 mm Hg
Record name Ethyl 3-mercaptopropanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040410
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

density: 1.054
Record name Ethyl 3-mercaptopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1105/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 3-mercaptopropionate

CAS RN

5466-06-8
Record name Ethyl 3-mercaptopropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5466-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-mercaptopropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL 3-MERCAPTOPROPIONATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 3-mercapto-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 3-mercaptopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-mercaptopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 3-MERCAPTOPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22GQZ8P70D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl 3-mercaptopropanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040410
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-mercaptopropionate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-mercaptopropionate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-mercaptopropionate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-mercaptopropionate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-mercaptopropionate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-mercaptopropionate

Q & A

Q1: What is Ethyl 3-Mercaptopropionate known for?

A: Ethyl 3-Mercaptopropionate is a volatile thiol compound prized for its potent aroma. It is found in various foods, including Munster and Camembert cheese [, ], Concord grapes [], and aged Champagne []. Its aroma is described as pleasant, fruity, and reminiscent of grapes, rhubarb, and even possessing empyreumatic nuances [, ].

Q2: How does the structure of Ethyl 3-Mercaptopropionate relate to its reactivity in polymerization reactions?

A: The structure of Ethyl 3-Mercaptopropionate, containing a thiol (-SH) group, makes it highly reactive in thiol-ene photopolymerizations. Research has shown that its reaction rate is influenced by the type of alkene present []. For example, terminal alkenes react rapidly and completely with Ethyl 3-Mercaptopropionate, while internal trans enes show reduced reactivity and conversion due to steric strain [].

Q3: Are there any applications of Ethyl 3-Mercaptopropionate in organic synthesis?

A: Yes, Ethyl 3-Mercaptopropionate can act as a nucleophile in nucleophilic aromatic substitutions of aryl halides, particularly under microwave heating conditions []. This reaction allows for the introduction of a thioether functional group to aromatic compounds.

Q4: Can Ethyl 3-Mercaptopropionate be used in the synthesis of peptides?

A: Indeed, Ethyl 3-Mercaptopropionate plays a crucial role in solid-phase peptide synthesis. It can be used to generate Fmoc (glyco)peptide thioesters, which are valuable building blocks for creating larger peptide chains [].

Q5: How does Ethyl 3-Mercaptopropionate interact with metalloenzymes?

A: Studies on metallo-β-lactamases (MBLs), specifically IMP-1 and IMP-6, revealed that Ethyl 3-Mercaptopropionate can inhibit their activity []. Interestingly, the inhibition mechanism differs between the two enzymes. It acts as a competitive inhibitor for IMP-1 but a noncompetitive inhibitor for IMP-6, highlighting the importance of specific amino acid residues in the enzyme's active site [].

Q6: Can Ethyl 3-Mercaptopropionate be utilized in biocatalytic reactions?

A: Research has shown that Ethyl 3-Mercaptopropionate can act as a methyl trap in the biocatalytic demethylation of guaiacol derivatives []. This anaerobic demethylation process, mediated by cobalamin-dependent methyltransferases, offers a promising alternative to oxygen-dependent methods, especially for sensitive substrates like catechol derivatives [].

Q7: Has Ethyl 3-Mercaptopropionate been identified in alcoholic beverages?

A: Yes, Ethyl 3-Mercaptopropionate has been detected in both aged Champagne wines [] and Concord grapes []. Its presence is thought to contribute to the characteristic aroma profiles of these beverages.

Q8: Are there any analytical techniques used to quantify Ethyl 3-Mercaptopropionate in food products?

A: Researchers employ techniques like gas chromatography coupled with pulse flame photometry, mass spectrometry, and olfactometry to identify and quantify Ethyl 3-Mercaptopropionate in cheese []. In sparkling wines, headspace solid-phase microextraction coupled to gas-chromatography-mass spectrometry (HS-SPME-GC/MS) is used to quantify this compound [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.